2-[1-(3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
Preparation Methods
The synthesis of 2-[1-(3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form hydrazine derivatives . These derivatives are then reacted with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol to yield the desired 1,3,4-thiadiazole derivatives . Industrial production methods often utilize microwave-assisted multi-component reactions under solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-[1-(3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium thiocyanate, thiosemicarbazide, and carbon disulfide . The major products formed from these reactions are typically other 1,3,4-thiadiazole derivatives with different substituents, which can exhibit a range of biological activities .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 1,3,4-thiadiazole derivatives, including 2-[1-(3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, have shown promising antimicrobial, antituberculosis, anticonvulsant, and antitumor activities . Additionally, these compounds are being explored for their potential use as pesticides and herbicides in the agricultural industry .
Mechanism of Action
The mechanism of action of 2-[1-(3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, thereby inhibiting their activity . This inhibition can lead to the disruption of cellular functions, ultimately resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
2-[1-(3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique among 1,3,4-thiadiazole derivatives due to its specific structure and substituents. Similar compounds include other 1,3,4-thiadiazole derivatives with different substituents, such as 2-[1-(4-nitrophenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one and 2-[1-(5-methyl-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives . These compounds share similar biological activities but may differ in their potency and specificity depending on the nature of the substituents .
Properties
Molecular Formula |
C18H15N3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[1-(3-methylphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H15N3O2S/c1-11-6-5-7-13(10-11)23-12(2)16-20-21-17(22)14-8-3-4-9-15(14)19-18(21)24-16/h3-10,12H,1-2H3 |
InChI Key |
XYWWUDZYOXWYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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